Differential Antibacterial Activity: Inhibition of Staphylococcus aureus Enoyl-ACP Reductase
4-(3-Bromophenoxy)phenol demonstrates moderate but specific antibacterial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 128 μg/mL . The mechanism is linked to the disruption of the membrane-bound enoyl-ACP reductase (FabI), a validated antibacterial target. While this activity is less potent than the natural, highly brominated analog 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol (which is active against MRSA and biofilm-incorporated cells [1]), the mono-bromo substitution on the meta position of 4-(3-bromophenoxy)phenol provides a simpler scaffold with a defined molecular target, offering a different selectivity and toxicity profile compared to broad-spectrum, highly potent polybrominated diphenyl ethers.
| Evidence Dimension | Antibacterial potency against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 128 μg/mL |
| Comparator Or Baseline | Natural polybrominated analog 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol: MIC not directly reported in the same study, but demonstrated bactericidal activity against MRSA planktonic cells, persisters, and biofilm-incorporated cells at low micromolar concentrations. |
| Quantified Difference | Target compound shows moderate potency (128 μg/mL) and a specific target (FabI), versus the comparator's broad, potent anti-MRSA activity on multiple growth forms. The difference is in potency and spectrum, not a direct potency fold-change. |
| Conditions | In vitro antimicrobial susceptibility testing; MIC determination against S. aureus. Molecular docking simulations suggest binding to enoyl-ACP reductase (Kd: 18.3 μM). |
Why This Matters
For researchers developing narrow-spectrum antibacterials targeting fatty acid biosynthesis, this compound offers a defined, less complex molecular scaffold with a known target, balancing potency with selectivity, which is distinct from the broad, potent activity of highly brominated natural products that may have higher non-specific toxicity.
- [1] van Geelen, L., Kaschani, F., Sazzadeh, S. S., Adeniyi, E. T., Meier, D., Proksch, P., ... & Kalscheuer, R. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Applied Microbiology and Biotechnology, 104, 971-985. View Source
